

Cinnamyl Anthranilate: A Technical Guide to its Regulation and Prohibited Status in Food

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Compound of Interest

Compound Name: Cinnamyl anthranilate

Cat. No.: B1236720

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Executive Summary

Cinnamyl anthranilate, a synthetic flavoring agent previously used to impart grape and cherry notes in various food products, has been prohibited from use in human food by major regulatory bodies worldwide. This decision was primarily driven by findings from long-term carcinogenicity studies conducted by the U.S. National Toxicology Program (NTP), which demonstrated clear evidence of carcinogenic activity in B6C3F1 mice, specifically the induction of hepatocellular carcinomas. While the evidence in rats was less definitive, the potential risk to human health led to a ban by the U.S. Food and Drug Administration (FDA) in 1985. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also recommends against its use in food. This technical guide provides an in-depth overview of the regulatory history, the pivotal experimental data that led to its prohibition, and the proposed mechanistic basis for its carcinogenicity.

Regulatory Status and History

Cinnamyl anthranilate (CAS Reg. No. 87-29-6) was formerly listed as a Generally Recognized As Safe (GRAS) substance for use as a flavoring agent in foods such as non-alcoholic beverages, ice cream, candy, baked goods, and chewing gum.^{[1][2]} However, based on the findings of carcinogenicity in animal studies, its regulatory status was re-evaluated.

In the United States, the FDA prohibited the use of **cinnamyl anthranilate** as a food additive, a decision codified in the Code of Federal Regulations (21 CFR 189.113).[3][4] The order was published in the Federal Register on October 23, 1985, rendering any food containing added **cinnamyl anthranilate** to be deemed adulterated.[3]

Internationally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated **cinnamyl anthranilate** and in 1981 recommended that it should not be used as a food additive.[2][5] This recommendation was based on the available toxicological data. Consequently, its use in food products is not permitted in many jurisdictions, including Canada and Europe.[6]

Carcinogenicity Bioassays

The primary evidence for the carcinogenicity of **cinnamyl anthranilate** comes from a long-term bioassay conducted by the National Cancer Institute (NCI) and the National Toxicology Program (NTP), detailed in technical report TR-196.[7]

Experimental Protocol: NCI/NTP TR-196 Bioassay

- Test Substance: **Cinnamyl anthranilate**
- Animal Species and Strain:
 - Fischer 344 (F344) rats
 - B6C3F1 mice
- Group Size: 50 male and 50 female animals per dose group and for controls.
- Administration Route: Dietary administration. The test chemical was incorporated into the standard animal feed.
- Dose Levels:
 - Control: 0 ppm (basal diet)
 - Low Dose: 15,000 ppm

- High Dose: 30,000 ppm
- Duration of Exposure: 103 weeks, followed by a 2-3 week observation period.
- Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. The diet and water were available ad libitum.
- Necropsy and Histopathology: All animals that died or were sacrificed at the end of the study underwent a complete necropsy. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, stained with hematoxylin and eosin, and examined microscopically by a pathologist.
- Statistical Analysis: The incidence of neoplasms was analyzed using the Poly-k test, a survival-adjusted method, to account for differences in survival among the groups. Pairwise comparisons between dosed and control groups were also performed.

Summary of Carcinogenicity Findings

The results of the NTP bioassay provided clear evidence of the carcinogenic potential of **cinnamyl anthranilate** in mice and some evidence in male rats.

Table 1: Incidence of Hepatocellular Tumors in B6C3F1 Mice

Sex	Dose Level (ppm)	Incidence of Hepatocellular Carcinomas or Adenomas
Male	0 (Control)	6/48
15,000	7/50	
30,000	12/47	
Female	0 (Control)	1/50
15,000	8/49	
30,000	14/49	

Source: National Cancer Institute, 1980

Table 2: Incidence of Pancreatic and Renal Tumors in Male F344 Rats

Tumor Type	Dose Level (ppm)	Incidence
Pancreatic Acinar-Cell Adenoma or Carcinoma	0 (Control)	0/50
15,000	3/50	
30,000	3/49	
Renal Cortex Adenoma or Adenocarcinoma	0 (Control)	0/50
15,000	1/50	
30,000	2/49	

Source: National Cancer Institute, 1980

In B6C3F1 mice of both sexes, there was a statistically significant, dose-related increase in the incidence of hepatocellular carcinomas.[3][6] In male F344 rats, there was a low but statistically significant incidence of acinar-cell tumors of the pancreas and adenomas or adenocarcinomas of the renal cortex.[3] No significant increase in tumors was observed in female F344 rats.[3]

Metabolism and Proposed Mechanism of Carcinogenicity

The species-specific carcinogenic effects of **cinnamyl anthranilate** are linked to differences in its metabolism.

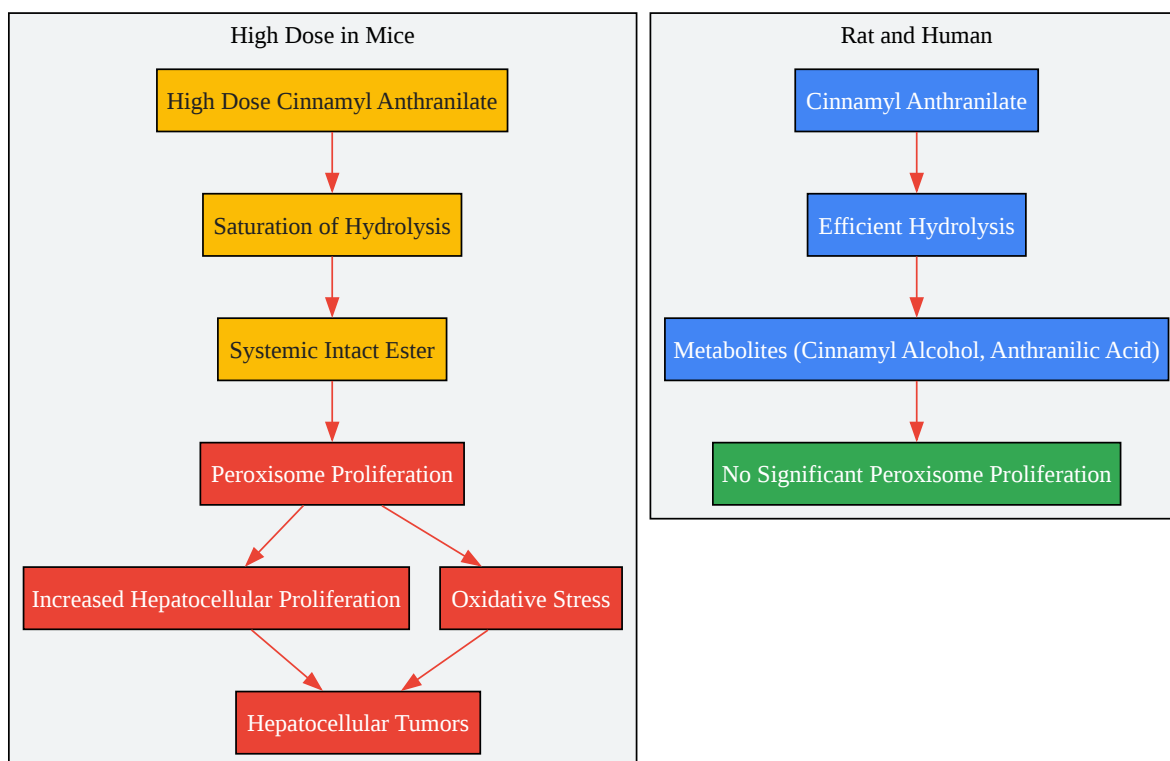
Metabolic Pathway

Cinnamyl anthranilate is primarily metabolized via hydrolysis to cinnamyl alcohol and anthranilic acid. Cinnamyl alcohol is further oxidized to cinnamic acid and then to benzoic acid, which is ultimately excreted as hippuric acid.

Metabolic pathway of **cinnamyl anthranilate**.

Mechanism of Carcinogenicity in Mice: Peroxisome Proliferation

Studies have shown that at high doses in mice, the hydrolysis of **cinnamyl anthranilate** becomes saturated. This leads to the systemic circulation of the intact ester, which has been identified as a peroxisome proliferator in this species.^[1] Peroxisome proliferators are a class of chemicals that induce the proliferation of peroxisomes, cellular organelles involved in lipid metabolism, in the liver of rodents. This sustained peroxisome proliferation is associated with an increase in hepatocellular proliferation and oxidative stress, which are believed to be key events in the development of liver tumors in mice.^[8] In contrast, rats and humans metabolize **cinnamyl anthranilate** more efficiently, even at high doses, preventing the systemic exposure to the intact ester and the subsequent peroxisome proliferation.^[1] This species-specific difference in metabolism and peroxisome proliferation provides a plausible explanation for the observed hepatocarcinogenicity in mice but not in rats or its predicted low risk in humans.^[8]



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Proposed mechanism of **cinnamyl anthranilate**-induced hepatocarcinogenesis in mice.

Genotoxicity Studies

A battery of short-term tests was conducted to evaluate the genotoxic potential of **cinnamyl anthranilate**. The results were largely negative, suggesting that the compound is not a direct-acting mutagen.

Summary of Genotoxicity Data

Table 3: Genotoxicity of **Cinnamyl Anthranilate**

Assay	Test System	Results
Gene Mutation		
Ames Test	Salmonella typhimurium	Negative
Mouse Lymphoma Assay	L5178Y cells	Positive
Chromosomal Aberrations		
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative
Other		
In vivo Sister Chromatid Exchange	-	Negative
In vitro Unscheduled DNA Synthesis	Rat hepatocytes	Negative

Source: International Agency for Research on Cancer

The only notable positive result was in the mouse lymphoma assay, which can detect both gene mutations and clastogenic events.^[8] However, the overall weight of evidence from the genotoxicity studies suggests that **cinnamyl anthranilate** is not a potent genotoxic agent, and its carcinogenic effect is more likely mediated through a non-genotoxic mechanism, such as peroxisome proliferation.^[8]

Experimental Protocols for Key Genotoxicity Assays

- Ames Test (Bacterial Reverse Mutation Assay):
 - Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction from Aroclor-1254 induced rat liver).
 - Procedure: The test compound was incubated with the bacterial strains in the presence and absence of S9 mix. The number of revertant colonies (colonies that have regained the

ability to synthesize histidine) was counted after incubation on a histidine-deficient medium. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

- In vitro Chromosomal Aberration Assay:
 - Cell Line: Chinese Hamster Ovary (CHO) cells.
 - Procedure: CHO cells were exposed to various concentrations of **cinnamyl anthranilate** with and without S9 metabolic activation. Cells were harvested at metaphase, and chromosomes were examined for structural aberrations (e.g., breaks, gaps, exchanges).
- Mouse Lymphoma Assay (L5178Y TK+/-):
 - Cell Line: L5178Y mouse lymphoma cells heterozygous at the thymidine kinase (TK) locus.
 - Procedure: Cells were exposed to the test substance and then cultured in a medium containing a selective agent (e.g., trifluorothymidine). Only cells that have lost TK activity (mutated) can survive. The frequency of mutant colonies is determined.

Conclusion

The prohibition of **cinnamyl anthranilate** as a food additive is a clear example of regulatory action taken in response to robust scientific evidence of carcinogenicity in animal models. The in-depth toxicological data, particularly the long-term bioassay in mice, demonstrated a significant risk that could not be dismissed. The subsequent elucidation of a plausible, non-genotoxic mechanism of action involving species-specific metabolism and peroxisome proliferation further strengthened the scientific basis for the regulatory decisions. For researchers and professionals in drug development, the case of **cinnamyl anthranilate** serves as a valuable case study in chemical carcinogenesis, the importance of understanding species-specific metabolic pathways, and the critical role of comprehensive toxicological evaluation in ensuring public health and safety.

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